6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one
Description
Propriétés
IUPAC Name |
6-(cyclobutylmethoxy)-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-7-11-9(5-10(12)13)14-6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTAZYDMZIBVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)OCC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethanol with a suitable pyrimidine derivative in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Biginelli Reaction Protocol
-
Reactants :
-
Aldehyde : Cyclobutylmethoxy-substituted benzaldehyde derivative
-
β-ketoester : Ethyl acetoacetate (or similar)
-
Urea : As the nitrogen source
-
-
Catalysts : Cuttlebone , quaternary ammonium salts (e.g., TBAC, TBAB) , or mineral-based catalysts (granite/quartz) .
| Catalyst | Reaction Conditions | Yield Range |
|---|---|---|
| Cuttlebone | Solvent-free, 100–150°C | 60–90% |
| TBAC/TBAB | Aqueous NaOH, 25–50°C | 70–85% |
| Granite/Quartz | Ethanol reflux, 60–80°C | 60–70% |
Key Reaction Steps
-
Aldol condensation : β-ketoester and aldehyde form an enolate intermediate.
-
Imine formation : Urea reacts with the aldehyde to form an acylimine.
-
Cyclization : The enolate attacks the imine, followed by dehydration to form the dihydropyrimidinone ring .
Catalyst Influence
-
Cuttlebone : Reusable, eco-friendly, and enhances reaction efficiency under solvent-free conditions .
-
Phase-transfer catalysts (PTC) : Quaternary ammonium salts (e.g., TBAC) improve yields in aqueous media by transferring hydroxide ions to the organic phase .
-
Mineral catalysts : Granite/quartz enable cost-effective syntheses but may require longer reaction times .
Substituent Effects
-
Aldehyde substituents : Electron-donating groups (e.g., methoxy) accelerate the reaction, while electron-withdrawing groups (e.g., nitro) may reduce yields .
-
β-ketoester steric hindrance : Bulkier substituents (e.g., isobutyl) lower reaction efficiency compared to ethyl groups .
Spectroscopic Data
Thermal Analysis
Melting points typically range between 160–220°C , depending on substituents .
Applications De Recherche Scientifique
Pharmacological Properties
The pharmacological activities of 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Exhibits activity against viral infections, potentially through modulation of viral replication pathways. |
| Antibacterial | Demonstrates effectiveness against various bacterial strains, suggesting a role in antibiotic development. |
| Antitumor | Shows promise in inhibiting tumor growth and proliferation in cancer cell lines. |
| Anti-inflammatory | Reduces inflammation markers, indicating potential use in inflammatory diseases. |
| Antihypertensive | Acts as a calcium channel blocker, aiding in the management of hypertension. |
Case Studies
Several studies have highlighted the applications of this compound:
- Antiviral Activity Study :
- Antitumor Efficacy :
- Antibacterial Properties :
Mécanisme D'action
The mechanism of action of 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 6-(Cyclobutylmethoxy)nicotinic acid
- 3-methyl-3,4-dihydropyrimidin-4-one
Comparison: Compared to similar compounds, 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one exhibits unique properties due to the presence of both the cyclobutylmethoxy group and the dihydropyrimidinone ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Activité Biologique
6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclobutylmethoxy group, which enhances its chemical properties and potential therapeutic applications. Research indicates that this compound may possess significant antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The structural formula of this compound is characterized by the following features:
- Molecular Formula: CHNO
- IUPAC Name: 6-(cyclobutylmethoxy)-3-methylpyrimidin-4-one
- CAS Number: 2197811-16-6
This compound's unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
In vitro studies have also explored the antiviral potential of this compound. It was tested against several viruses, including influenza and herpes simplex virus (HSV). The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound may interfere with viral entry or replication processes.
Anticancer Activity
The anticancer properties of this compound were evaluated in various cancer cell lines. The compound showed significant cytotoxic effects against human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values were assessed using MTT assays.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial and viral life cycles.
- DNA Interaction: Its structure allows for potential interactions with DNA or RNA, disrupting replication processes.
- Cell Cycle Arrest: In cancer cells, it may induce cell cycle arrest at specific phases, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study: A recent investigation assessed the antimicrobial properties of various dihydropyrimidinones, including our compound. It was found to be one of the most effective against multidrug-resistant bacterial strains.
- Antiviral Screening: Another study focused on the antiviral activity against HSV, where this compound demonstrated significant inhibition of viral plaque formation in a dose-dependent manner.
Q & A
Basic: What are the standard synthetic routes for 6-(Cyclobutylmethoxy)-3-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for yield?
The Biginelli reaction or its modifications are commonly used for synthesizing dihydropyrimidinone derivatives. A typical procedure involves refluxing cyclobutylmethoxy-substituted aldehydes, β-ketoesters (e.g., acetylacetone), and urea/thiourea in a solvent system (e.g., n-heptane-toluene) with a Lewis acid catalyst like ZnCl₂. Optimization strategies include:
- Catalyst screening : ZnCl₂ is standard, but FeCl₃ or iodine may improve regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve purity .
Advanced: How do solvent polarity and catalyst choice influence stereochemical outcomes in the synthesis of dihydropyrimidinone derivatives?
Solvent polarity affects intermediate stabilization during cyclization. For example, toluene promotes better cyclization than ethanol due to reduced hydrogen-bonding interference. Catalysts like Yb(OTf)₃ can induce stereoselectivity by coordinating to carbonyl groups, favoring cis-configured products. X-ray crystallography (e.g., as in ) is critical for confirming stereochemistry post-synthesis.
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutylmethoxy protons at δ 4.2–4.5 ppm).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₄N₂O₂).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How can X-ray crystallography resolve structural ambiguities in dihydropyrimidinone derivatives?
Single-crystal X-ray diffraction determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, in , X-ray data confirmed the trans configuration of a pyrimidinone derivative, resolving discrepancies from NMR-based predictions. Crystallization solvents (e.g., DMSO/water mixtures) must be optimized to avoid polymorphism .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution assays against S. aureus or E. coli (MIC values).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts.
Advanced: How can researchers identify the molecular target of 6-(cyclobutylmethoxy)-substituted dihydropyrimidinones?
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins.
- Computational docking : Molecular docking (e.g., AutoDock Vina) against targets like DHFR or EGFR, guided by structural data from .
- CRISPR screening : Genome-wide knockout libraries to identify sensitized pathways .
Basic: What mechanistic studies elucidate the reaction pathway of dihydropyrimidinone formation?
- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS.
- Isotopic labeling : Use ¹⁸O-labeled urea to track oxygen incorporation into the carbonyl group .
- DFT calculations : Compare energy barriers for cis vs. trans transition states .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
- SAR studies : Replace cyclobutylmethoxy with larger groups (e.g., benzyloxy) to assess steric effects.
- Electron-withdrawing groups : Nitro or halogen substituents may enhance cytotoxicity by increasing electrophilicity .
- LogP optimization : Adjust lipophilicity via alkyl chain length to improve membrane permeability .
Basic: How should researchers address contradictory data in synthesis yields reported across studies?
- Reproduce conditions : Standardize catalyst loading (e.g., 10 mol% ZnCl₂) and solvent ratios.
- By-product analysis : Use GC-MS to identify side products (e.g., dimeric species).
- Statistical tools : Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. time) .
Advanced: What strategies enable selective derivatization of the pyrimidinone core for prodrug development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
